Product packaging for (2r)-2-Amino-N-(1-phenylpropyl)propanamide(Cat. No.:)

(2r)-2-Amino-N-(1-phenylpropyl)propanamide

Cat. No.: B13642665
M. Wt: 206.28 g/mol
InChI Key: BVPRIMPISJNHNB-BFHBGLAWSA-N
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Description

Contextualization within Peptide Chemistry and Peptidomimetics Research

The amide bond is the defining linkage in peptides and proteins, formed between the carboxyl group of one amino acid and the amino group of another. The synthesis and study of simple amides and small peptides are crucial for understanding the properties of these larger biological macromolecules. Over the past few decades, chiral amides have been recognized as powerful and versatile compounds due to their diverse biological activities and interesting molecular architectures. rsc.org The formation of the amide bond is a key step in the synthesis of any peptide, requiring the activation of a carboxylic acid group. luxembourg-bio.com

A significant area of research that heavily utilizes amino acid derivatives is peptidomimetics. This field aims to design and synthesize molecules that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against enzymatic degradation. nih.govnih.gov N-alkylation, or the substitution of a hydrogen atom on the amide nitrogen with an alkyl group, is a common strategy in peptidomimetic design. luxembourg-bio.comnih.gov In the case of (2r)-2-Amino-N-(1-phenylpropyl)propanamide, the propanamide core is a derivative of the amino acid alanine, and the nitrogen atom is substituted with a 1-phenylpropyl group. This N-substitution makes it a relevant structure for peptidomimetic research, as such modifications can improve pharmacokinetic profiles and bioavailability. nih.gov

Significance of Stereochemistry in Amide-Based Compounds for Research

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a critical factor in determining a compound's properties and interactions, particularly in a biological context. This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. It possesses two distinct chiral centers:

The carbon atom at the second position of the propanamide chain, designated as (2r).

The carbon atom of the 1-phenylpropyl group attached to the amide nitrogen.

To illustrate the concept of stereoisomers that arise from multiple chiral centers, the following table shows the possible stereochemical configurations for a molecule like this compound, which has two chiral centers.

Configuration at C2 (Propanamide)Configuration at C1 (Phenylpropyl)Stereoisomer Relationship
RRDiastereomer of (R,S) and (S,R)
SSEnantiomer of (R,R)
RSEnantiomer of (S,R)
SRDiastereomer of (R,R) and (S,S)

Overview of Research Trajectories for N-Substituted Propanamides

N-substituted propanamides are a broad class of compounds investigated for a variety of purposes in academic and industrial research. Their chemical structure, featuring a propylamide core with a substituent on the nitrogen atom, makes them versatile intermediates and target molecules. etprotein.com Research into these compounds often explores their synthesis, chemical properties, and potential applications.

In medicinal chemistry, N-substituted amides are frequently synthesized as part of libraries of compounds to be screened for biological activity. The substituent on the nitrogen can be systematically varied to probe structure-activity relationships and optimize interactions with a biological target. Furthermore, these amides serve as key precursors in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. etprotein.com The stability and solubility of N-substituted propanamides make them suitable for use in various synthetic protocols. etprotein.com The study of such compounds contributes to a deeper understanding of amide chemistry and informs the design of new functional molecules.

For context, the table below lists some general physicochemical properties for a related, simpler analogue, N-phenylpropanamide. These values provide a baseline for the expected properties of this class of compounds.

Physicochemical Properties of N-Phenylpropanamide (Analogue)
PropertyValueReference
Molecular FormulaC9H11NO chemeo.com
Molecular Weight149.19 g/mol chemeo.com
Normal Melting Point (Tfus)378.15 K (105 °C) chemeo.com
Normal Boiling Point (Tboil)568.15 K (295 °C) chemeo.com
Octanol/Water Partition Coefficient (logPoct/wat)1.58 chemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B13642665 (2r)-2-Amino-N-(1-phenylpropyl)propanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(2R)-2-amino-N-(1-phenylpropyl)propanamide

InChI

InChI=1S/C12H18N2O/c1-3-11(14-12(15)9(2)13)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11?/m1/s1

InChI Key

BVPRIMPISJNHNB-BFHBGLAWSA-N

Isomeric SMILES

CCC(C1=CC=CC=C1)NC(=O)[C@@H](C)N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C(C)N

Origin of Product

United States

Synthetic Methodologies and Enantioselective Approaches

Strategies for Amide Bond Formation in Chiral Systems

The formation of the amide bond is a cornerstone of organic synthesis, particularly in the context of peptides and chiral molecules. The challenge lies in achieving high yields and preserving the stereochemical integrity of the chiral centers involved.

Conventional Peptide Coupling Reagents and Their Application

A plethora of coupling reagents have been developed to facilitate amide bond formation by activating the carboxylic acid component. uniurb.it These reagents are broadly applicable to the synthesis of chiral amides, including the target compound. The choice of reagent can be crucial for minimizing side reactions, such as racemization, especially when dealing with sterically hindered or sensitive substrates. uni-kiel.de

The carbodiimide (B86325) method, utilizing reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the more soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), is a classic approach. bachem.com To suppress racemization and improve reaction rates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues are often employed. uni-kiel.de

Phosphonium (B103445) and aminium (uronium) salt-based reagents represent a more modern and often more efficient class of coupling agents. sigmaaldrich.com Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) are widely used. sigmaaldrich.compeptide.com These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which then readily reacts with the amine. sigmaaldrich.com HATU, in particular, is noted for its high reactivity and ability to reduce epimerization. peptide.com

More recent developments have introduced coupling reagents based on Oxyma Pure (ethyl cyanohydroxyiminoacetate), such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). sigmaaldrich.com These are often considered safer alternatives to HOBt-based reagents due to the non-explosive nature of the Oxyma leaving group, while still demonstrating high efficiency. bachem.com

Table 1: Common Peptide Coupling Reagents and Their Characteristics

Reagent Class Examples Key Features
Carbodiimides DCC, EDC Widely used, often require additives to suppress racemization. uni-kiel.debachem.com
Phosphonium Salts PyBOP, PyAOP Highly effective, particularly for sterically hindered couplings. peptide.com
Aminium/Uronium Salts HBTU, TBTU, HATU Fast reaction rates and low racemization. peptide.com HATU is particularly efficient. sigmaaldrich.com
Oxyma-based Reagents COMU, PyOxim Safer alternatives to HOBt-based reagents with comparable or superior performance. bachem.comsigmaaldrich.com

Enzymatic Synthesis Approaches for Chiral Amides and Amino Acid Derivatives

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. rsc.orgrsc.org

Lipases are a versatile class of enzymes that can catalyze amide bond formation. rsc.org A common strategy is the kinetic resolution of racemic amines or carboxylic acids. For instance, a lipase (B570770) can selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted and thus resolved. rsc.org While effective, this approach is limited to a theoretical maximum yield of 50% for the desired enantiomer. To overcome this, dynamic kinetic resolution (DKR) can be employed, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.

Amidases and aminopeptidases are another class of enzymes that can be used for the synthesis of chiral amino acids and their derivatives. nih.govresearchgate.net These enzymes can catalyze the stereoselective hydrolysis of racemic amino acid amides to produce enantiomerically pure amino acids. nih.govresearchgate.net By coupling this hydrolysis with a racemase that interconverts the enantiomers of the starting amide, a dynamic kinetic resolution process can be established for the efficient production of a single enantiomer of the amino acid. nih.gov

Solid-Phase Synthesis Methodologies for Derivatives

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, provides a powerful methodology for the synthesis of peptides and related amide-containing molecules. sennchem.comwikipedia.org In SPPS, the C-terminal amino acid is attached to an insoluble polymer support (resin), and subsequent amino acids are added in a stepwise manner. sennchem.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. sennchem.com

This methodology can be adapted for the synthesis of derivatives of (2r)-2-Amino-N-(1-phenylpropyl)propanamide. For example, a library of related compounds could be generated by attaching the N-(1-phenylpropyl)amine moiety to a resin and then coupling different chiral amino acids. Alternatively, the chiral (2r)-2-aminopropanoic acid could be anchored to the resin, followed by coupling with various amines. The choice of resin is critical and depends on the desired cleavage conditions to release the final product. peptide.com For instance, acid-labile resins like 2-chlorotrityl chloride resin allow for the cleavage of the product while keeping acid-sensitive side-chain protecting groups intact. peptide.com

Asymmetric Synthesis of Chiral N-(1-Phenylpropyl) Moieties

Stereoselective Reduction Methods for Precursors

A primary route to chiral 1-phenylpropan-1-amine (B1219004) is the stereoselective reduction of its corresponding ketone precursor, propiophenone (B1677668). wikipedia.org This can be achieved through various asymmetric reduction methods.

Chemical methods often employ chiral reducing agents. For example, lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be modified with chiral ligands, such as chiral diols or amino alcohols, to induce enantioselectivity in the reduction of the prochiral ketone. researchgate.net Asymmetric hydrogenation using transition metal catalysts (e.g., ruthenium, rhodium, iridium) complexed with chiral phosphine (B1218219) ligands is another powerful technique for producing chiral alcohols with high enantiomeric excess, which can then be converted to the amine. mdpi.com

Biocatalytic reduction of propiophenone and its derivatives offers a highly enantioselective and environmentally benign alternative. researchgate.net Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and other yeast strains like Candida tropicalis, have been shown to reduce acetophenone (B1666503) derivatives to the corresponding chiral alcohols with high enantiomeric excess. researchgate.netnih.gov Isolated ketoreductases (KREDs) can also be employed for this transformation, often with excellent selectivity. rsc.org

Asymmetric Amination Techniques

Direct asymmetric amination of prochiral ketones is a highly atom-economical method for synthesizing chiral amines. Asymmetric reductive amination involves the in-situ formation of an imine from the ketone and an amine source (like ammonia), followed by stereoselective reduction. nih.gov

Enzymatic approaches have gained significant traction in this area. Amine dehydrogenases (AmDHs) can catalyze the NAD(P)H-dependent reductive amination of ketones with ammonia, producing chiral amines with high optical purity. acs.orgresearchgate.net Through protein engineering, the substrate scope and stability of AmDHs have been expanded to accommodate a wider range of ketones, including bulky substrates. acs.org Imine reductases (IREDs) are another class of enzymes that can catalyze the asymmetric reduction of pre-formed imines or perform direct reductive amination of ketones with various amines. researchgate.netnih.gov These enzymes have been successfully applied to the synthesis of a variety of chiral primary and secondary amines. researchgate.net

Chiral Auxiliary and Organocatalysis in Synthesis

The enantioselective synthesis of chiral building blocks for molecules like this compound relies on strategies that can control stereochemistry. Chiral auxiliaries and organocatalysis represent powerful tools to achieve high levels of stereocontrol.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com Common strategies involve attaching the auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary.

For instance, oxazolidinones, often called Evans auxiliaries, are widely used. An N-acyl oxazolidinone can be selectively alkylated to create a new stereocenter. researchgate.net In a hypothetical synthesis of the D-alanine precursor, an acetyl-substituted oxazolidinone could be enolized and then reacted with an electrophile to set the (R)-configuration at the alpha-carbon. Another common auxiliary is pseudoephedrine, which can be converted into an amide and then selectively alkylated at the α-position. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Key Features
Evans Oxazolidinones Asymmetric alkylations, aldol (B89426) reactions Forms a rigid chelate with metal ions, effectively shielding one face of the enolate.
Pseudoephedrine Asymmetric alkylation of carboxylic acids wikipedia.org The hydroxyl group directs the approach of the electrophile. wikipedia.org
Camphorsultam Diels-Alder reactions, alkylations Provides high diastereoselectivity due to steric hindrance. nih.gov

| (S)- and (R)-1-Amino-2-methoxymethylpyrrolidine (SAMP/RAMP) | Asymmetric α-alkylation of aldehydes and ketones | Forms chiral hydrazones that can be selectively alkylated. |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers an alternative to metal-based catalysts or auxiliaries. researchgate.net Amino acids, particularly proline and its derivatives, are prominent organocatalysts. researchgate.net They can activate substrates by forming transient chiral intermediates like enamines or iminium ions. For example, asymmetric amination or alkylation reactions catalyzed by chiral organic molecules can be employed to synthesize enantiomerically enriched amino acid precursors. These catalysts operate through mechanisms that mimic enzymatic processes, creating a chiral environment around the reacting molecules. researchgate.net

Diastereoselective Synthesis of this compound

The synthesis of this compound involves the formation of an amide bond between (2R)-2-aminopropanoic acid (D-alanine) and 1-phenylpropylamine. Since both reactants are chiral, the product will be a mixture of diastereomers: (2R)-2-amino-N-((R)-1-phenylpropyl)propanamide and (2R)-2-amino-N-((S)-1-phenylpropyl)propanamide. Diastereoselective synthesis aims to preferentially form one of these diastereomers over the other.

Controlling diastereoselectivity during amide bond formation is crucial for an efficient synthesis. The outcome of the coupling reaction can be influenced by several factors, including the choice of coupling reagents, reaction conditions, and the nature of any protecting groups used.

Amide bond formation typically requires the activation of the carboxylic acid. luxembourg-bio.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or phosphonium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). luxembourg-bio.com The choice of reagent and the potential use of additives like 1-hydroxybenzotriazole (HOBt) can influence the reaction environment and potentially favor the formation of one diastereomer. luxembourg-bio.com The mechanism often involves the formation of a highly reactive O-acylurea or an active ester, which then reacts with the amine. luxembourg-bio.com The steric interactions in the transition state between the chiral centers of the protected amino acid and the chiral amine determine the diastereomeric ratio of the product.

Kinetic resolution, where one enantiomer of the amine reacts faster with the chiral acid than the other, can also be a source of selectivity. Reaction parameters such as temperature, solvent polarity, and order of reagent addition are critical and must be optimized to maximize the diastereomeric excess (d.e.). ucl.ac.uk Lower temperatures often lead to higher selectivity by amplifying small differences in the activation energies of the competing diastereomeric transition states.

Since diastereomers possess different physical and chemical properties, they can be separated using standard laboratory techniques. mysagestore.comsantaisci.com Unlike enantiomers, their separation does not typically require a chiral environment. mysagestore.comresearchgate.net

Fractional Crystallization: This classical method exploits differences in the solubility of diastereomers in a given solvent. By carefully selecting a solvent system, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. This technique can be highly effective, especially on a large scale, but may require multiple recrystallization steps to achieve high purity.

Chromatography: Chromatographic methods are highly effective for separating diastereomers. nih.gov

Flash Chromatography: Often used for large-scale purifications, flash chromatography on a standard stationary phase like silica (B1680970) gel can separate diastereomers with sufficiently different polarities. mysagestore.com

High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is an excellent tool for both analytical assessment of diastereomeric purity and for preparative separation. nih.gov Normal-phase (e.g., silica gel) or reverse-phase (e.g., C18) columns can be used. mysagestore.comnih.gov The separation is based on the different interactions of the diastereomers with the stationary phase. researchgate.net

Table 2: Illustrative HPLC Separation of Diastereomers

Technique Stationary Phase Mobile Phase Diastereomer 1 Retention Time (min) Diastereomer 2 Retention Time (min) Resolution (Rs)
Normal Phase HPLC Silica Gel Hexane:Isopropanol (90:10) 12.5 14.8 >1.5

| Reverse Phase HPLC | C18 | Acetonitrile:Water (60:40) | 18.2 | 20.1 | >1.5 |

Note: The data in this table is illustrative and represents a typical separation scenario for diastereomeric amides.

Protecting Group Strategies and Deprotection Chemistry

In the synthesis of this compound, protecting groups are essential to prevent unwanted side reactions. biosynth.com The primary functional group requiring protection is the α-amino group of D-alanine. libretexts.org An ideal protecting group should be easy to introduce, stable under the amide coupling conditions, and readily removable without affecting the newly formed amide bond or the stereocenters. biosynth.com

The two most common α-amino protecting groups in peptide and amide synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. creative-peptides.comjocpr.comnih.gov

Boc (tert-Butoxycarbonyl) Group: The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to basic conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.compeptide.com

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is installed using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is removed by treatment with a mild base, such as a solution of piperidine (B6355638) in DMF. nih.govchempep.com

After the amide bond is formed between the N-protected D-alanine and 1-phenylpropylamine, the final step is the deprotection of the amino group. For a Boc-protected intermediate, treatment with TFA in a solvent like dichloromethane (B109758) (DCM) will yield the final product as a TFA salt, which can then be neutralized. nih.gov For an Fmoc-protected intermediate, treatment with piperidine will liberate the free amine. chempep.com The efficiency of deprotection is crucial to ensure a high yield and purity of the final compound. nih.gov

Table 3: Common Amino Protecting Groups and Deprotection Conditions

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions Stability
tert-Butoxycarbonyl Boc Boc₂O Mild acid (e.g., TFA) creative-peptides.com Stable to base, catalytic hydrogenation.
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Mild base (e.g., 20% Piperidine in DMF) chempep.com Stable to acid.

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd), strong acid (HBr/AcOH) creative-peptides.com | Stable to mild acid and base. |

Reaction Mechanisms and Pathways Involving 2r 2 Amino N 1 Phenylpropyl Propanamide

Mechanistic Investigations of Amide Hydrolysis in Non-Biological Systems

The hydrolysis of the amide bond in (2R)-2-Amino-N-(1-phenylpropyl)propanamide is a critical reaction, influencing its stability and potential applications. In non-biological systems, this process can be catalyzed by acids or bases, and the mechanism is often influenced by intramolecular factors.

Intramolecular catalysis can significantly accelerate amide hydrolysis. The presence of the α-amino group in this compound can play a crucial role. Depending on the pH, the amino group can act as an intramolecular nucleophile or a general base. In a neutral or slightly basic medium, the lone pair of the amino group could facilitate the formation of the tetrahedral intermediate by abstracting a proton from the attacking water molecule.

Conversely, under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by a water molecule. The α-amino group, being protonated under acidic conditions, would exert an electron-withdrawing inductive effect, which could further activate the carbonyl group towards nucleophilic attack.

Research on related N-acyl amino acid amides has shown that remote functional groups can surprisingly influence the rate of amide bond hydrolysis under mild acidic conditions. For instance, electron-donating groups on a remote acyl moiety can accelerate the cleavage of an amide bond several atoms away. This suggests that the phenylpropyl group in the title compound could have a subtle but notable electronic influence on the hydrolysis of the propanamide moiety.

Table 1: Factors Influencing the Rate of Amide Hydrolysis

FactorInfluence on Hydrolysis RateMechanistic Implication
pH Generally faster at low and high pHAcid catalysis involves protonation of the carbonyl oxygen; base catalysis involves nucleophilic attack by hydroxide.
Temperature Increased temperature accelerates the reactionProvides the necessary activation energy for the formation and breakdown of the tetrahedral intermediate.
Intramolecular Catalysis The α-amino group can accelerate hydrolysisCan act as a general base or nucleophile, stabilizing the transition state.
Electronic Effects Substituents on the N-phenylpropyl and propanamide moietiesCan influence the electrophilicity of the carbonyl carbon and the stability of intermediates.

Rearrangement Reactions and Their Mechanistic Elucidation

While specific rearrangement reactions of this compound are not prominently reported, the amide functionality is known to participate in several classical name reactions that involve skeletal rearrangements.

One such reaction is the Hofmann rearrangement , where a primary amide is treated with bromine and a strong base to yield a primary amine with one fewer carbon atom. A related reaction is the Curtius rearrangement , which involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to an amine. Although the title compound is a secondary amide, these reactions illustrate the potential for rearrangements involving the amide group under specific conditions.

A rearrangement more relevant to N-alkyl amides is the frontiersin.orgnih.gov-sigmatropic rearrangement . For example, N-allyl α-amino esters have been shown to undergo a frontiersin.orgnih.gov-Stevens rearrangement upon N-alkylation in situ. This type of reaction involves the migration of an allyl group and could be envisioned for derivatives of the title compound if an appropriate migrating group is present.

Skeletal rearrangements of amides can also be initiated by cleavage of the C-C or C-N bonds of the amide backbone. Recent advances have shown that transition metal catalysis can enable novel rearrangement pathways by activating these typically inert bonds. While speculative for the title compound, these modern synthetic methods open up new possibilities for complex molecular rearrangements.

Role as a Substrate or Intermediate in Novel Synthetic Transformations

α-Amino amides are valuable building blocks in organic synthesis, serving as precursors to a variety of more complex molecules, particularly heterocyclic compounds. nih.gov The presence of both a nucleophilic amino group and an electrophilic carbonyl group in this compound makes it a versatile substrate for cyclization reactions.

For instance, α-amino amides can be used in the synthesis of piperazines, benzodiazepines, and other nitrogen-containing heterocycles . These reactions often involve condensation with bifunctional electrophiles. The specific stereochemistry of the title compound could be leveraged to produce enantiomerically pure heterocyclic products.

Furthermore, α-amino amides are key components in multicomponent reactions, such as the Ugi reaction . In a reductive Ugi-type reaction, tertiary amides can be transformed into α-amino amides. researchgate.net Conversely, a primary α-amino amide like this compound could potentially participate as the amine component in a classical Ugi four-component reaction, leading to the rapid assembly of complex peptide-like structures.

The development of new catalytic methods continues to expand the synthetic utility of α-amino amides. For example, iridium-catalyzed reductive Ugi-type reactions have been developed to synthesize α-amino amides from tertiary amides. researchgate.net This highlights the ongoing interest in developing novel transformations that either produce or utilize α-amino amides as key intermediates.

Advanced Analytical and Spectroscopic Techniques for Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial proximity of NMR-active nuclei, which is essential for detailed conformational analysis. researchgate.netcdnsciencepub.comconsensus.app For (2r)-2-Amino-N-(1-phenylpropyl)propanamide, NMR studies would confirm the carbon skeleton and provide insights into the molecule's preferred solution-state shape.

While one-dimensional (1D) NMR spectra provide foundational information, two-dimensional (2D) NMR experiments are indispensable for resolving complex structures by correlating signals across two frequency axes. harvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the methyl and methine protons of the propanamide moiety and between the methine and methylene (B1212753) protons of the phenylpropyl group, confirming the integrity of these structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon atoms to which they are attached. It is an excellent method for assigning carbon signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is vital for piecing together different molecular fragments. For example, an HMBC correlation from the amide N-H proton to the carbonyl carbon would definitively link the amino-propanamide and 1-phenylpropyl sections of the molecule.

Interactive Table: Hypothetical 2D NMR Correlations for this compound
Proton (¹H) SignalCOSY Correlations (Coupled ¹H)NOESY Correlations (Proximal ¹H)HMBC Correlations (Coupled ¹³C)
Amide N-H Phenylpropyl CHPhenylpropyl CH, Propanamide CHCarbonyl C=O, Phenylpropyl CH-Carbon
Phenylpropyl CH Amide NH, Phenylpropyl CH₂Phenyl Ring H, Propanamide CHPhenyl Ring C, Carbonyl C=O
Propanamide CH Propanamide CH₃Phenylpropyl CH, Amide NHCarbonyl C=O, Propanamide CH₃
Phenylpropyl CHPhenylpropyl CH, Phenylpropyl CH₃Phenyl Ring HPhenylpropyl CH, Phenyl Ring C
Propanamide CHPropanamide CHAmide NHPropanamide CH, Carbonyl C=O

Standard NMR spectroscopy cannot distinguish between enantiomers. rsc.org To assess enantiomeric purity, chiral auxiliaries are added to the NMR sample. These auxiliaries interact with the enantiomers to form transient diastereomeric complexes, which are distinguishable by NMR. nih.govnih.gov

Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form non-covalent diastereomeric complexes with the analyte enantiomers through interactions like hydrogen bonding or π-π stacking. semmelweis.huacs.orgfrontiersin.org This results in separate signals for each enantiomer in the NMR spectrum, allowing for the determination of their ratio by integrating the corresponding peaks.

Chiral Lanthanide Shift Reagents (CLSRs): These are paramagnetic complexes of lanthanide ions (e.g., Europium) with chiral ligands. slideshare.netchemistnotes.com They coordinate to Lewis basic sites in the analyte, such as the amine or amide groups in this compound. nih.gov The paramagnetic nature of the lanthanide induces large changes (shifts) in the chemical shifts of nearby protons. nih.govtcichemicals.com Because the complexes formed with the two enantiomers are diastereomeric, the magnitude of the induced shift is different for each, leading to resolved signals. Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato] europium(III), or Eu(hfc)₃, is a common CLSR. chemistnotes.com

Interactive Table: Example of Enantiomeric Purity Assessment by Chiral NMR
AnalyteChiral AuxiliaryAnalyte Proton MonitoredChemical Shift δ (ppm) without AuxiliaryChemical Shift δ (ppm) with Auxiliary (R-enantiomer)Chemical Shift δ (ppm) with Auxiliary (S-enantiomer)Chemical Shift Difference (Δδ in ppm)
2-Amino-N-(1-phenylpropyl)propanamideEu(hfc)₃Propanamide α-CH3.504.154.250.10

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. jascoinc.comencyclopedia.pub They are powerful, non-destructive methods for determining the absolute configuration of chiral molecules in solution. nih.govmtoz-biolabs.com

The process involves comparing the experimentally measured spectrum with theoretical spectra generated through quantum chemical calculations for a known configuration (e.g., the R configuration). mdpi.com A match between the experimental spectrum and the calculated spectrum for the R-isomer confirms the absolute configuration as R. The spectrum of the S-enantiomer will be a mirror image of the R-enantiomer's spectrum. scite.ai The combined use of both ECD and VCD is often recommended as it increases the confidence level of the stereochemical assignment. researchgate.net

Electronic Circular Dichroism (ECD): This technique measures circular dichroism in the UV-Visible region, corresponding to electronic transitions. mdpi.comnih.gov It is particularly sensitive to the spatial arrangement of chromophores within the molecule. nih.gov For this compound, the phenyl ring and the amide group act as chromophores whose electronic interactions give rise to a characteristic ECD spectrum.

Vibrational Circular Dichroism (VCD): VCD measures circular dichroism in the infrared region, corresponding to molecular vibrations. jascoinc.com Since every part of a chiral molecule contributes to its vibrational modes, VCD provides a detailed fingerprint of the entire molecular stereochemistry. It is highly sensitive to the local stereochemistry of functional groups. nih.gov

Interactive Table: Comparison of VCD and ECD for Absolute Configuration
TechniqueSpectral RegionMolecular ProcessKey Advantage for the Target Compound
ECD UV-Visible (200-400 nm)Electronic TransitionsSensitive to the interaction between the phenyl and amide chromophores.
VCD Infrared (4000-700 cm⁻¹)Vibrational TransitionsProvides a rich, fingerprint-like spectrum sensitive to the entire 3D structure.

X-ray Crystallography for Solid-State Structure Determination and Chiral Recognition

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a single crystal. It provides unambiguous information on bond lengths, bond angles, and torsional angles, yielding a detailed solid-state conformation and the absolute stereochemistry of the molecule.

For a chiral molecule like this compound, successful crystallization and analysis would confirm the (2R) configuration at the stereocenter. The technique is also invaluable for studying chiral recognition, which is the process by which a chiral entity interacts selectively with one enantiomer over another. acs.org Analysis of the crystal packing can reveal the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern how chiral molecules recognize and arrange themselves in the solid state. researchgate.net

Interactive Table: Illustrative Crystallographic Data for a Chiral Molecule
ParameterExample ValueDescription
Crystal SystemOrthorhombicThe shape of the unit cell.
Space GroupP2₁2₁2₁The symmetry elements within the crystal.
a, b, c (Å)8.5, 12.3, 15.1The dimensions of the unit cell.
α, β, γ (°)90, 90, 90The angles of the unit cell.
Volume (ų)1573.9The volume of the unit cell.
Flack Parameter0.02(5)A value close to zero confirms the absolute configuration assignment.

Advanced Chromatographic Methods for Purity and Stereoisomer Resolution

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. For chiral compounds, specialized chromatographic methods are essential for resolving stereoisomers and assessing purity. phenomenex.com

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining their relative amounts, a measure known as enantiomeric excess (ee). mdpi.comuma.eswikipedia.org The separation is achieved using a chiral stationary phase (CSP), which is a solid support that has been modified with an enantiomerically pure chiral selector. yakhak.org

The principle relies on the formation of transient, diastereomeric complexes between the enantiomers in the mobile phase and the chiral selector of the stationary phase. acs.org These diastereomeric complexes have different stabilities, leading to different interaction strengths and, consequently, different retention times on the column. By integrating the areas of the two separated enantiomer peaks, the enantiomeric excess can be accurately calculated. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective for the separation of a wide range of chiral compounds, including amino acid and amide derivatives. chromatographyonline.comnih.govphenomenex.com

Interactive Table: Example Chiral HPLC Method for Enantiomeric Excess (ee) Determination
ParameterValue / Description
Column (CSP) Polysaccharide-based (e.g., Chiralcel® OD-H)
Mobile Phase Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (2S)-enantiomer 8.5 min
Retention Time (2R)-enantiomer 10.2 min
Peak Area (2S)-enantiomer 5,000
Peak Area (2R)-enantiomer 95,000
Calculated Enantiomeric Excess (ee) 90% ee in favor of the (2R)-enantiomer

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography utilizing chiral stationary phases (CSPs) is a well-established and highly effective technique for the enantioselective separation of volatile and thermally stable chiral compounds. The fundamental principle of this method lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase within the GC column. These interactions, which are transient and stereospecific, lead to different retention times for each enantiomer, enabling their separation and quantification.

While direct research on the GC-based chiral separation of this compound is not extensively documented in publicly available literature, the structural characteristics of the molecule—an amino propanamide derivative—suggest that this technique would be highly applicable. For analogous compounds, particularly amino acid derivatives, a variety of CSPs have been successfully employed. These often include derivatives of amino acids (e.g., L-valine-tert-butylamide polysiloxane, commercially known as Chirasil-Val), cyclodextrins, and metal complexes.

The successful application of GC with CSPs for the analysis of this compound would likely involve a derivatization step to enhance the volatility and thermal stability of the compound. Common derivatization strategies for amines and amides include acylation (e.g., with trifluoroacetic anhydride) or silylation. This process would yield derivatives that are more amenable to gas-phase analysis without thermal degradation.

The selection of the appropriate chiral stationary phase is paramount for achieving optimal separation. The choice depends on the specific stereochemical features of the analyte and the nature of the interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) that can be established with the CSP.

Hypothetical Research Findings for GC with Chiral Stationary Phases:

To illustrate the potential application and outcomes of such an analysis, the following table presents hypothetical data from a study on the chiral separation of the stereoisomers of 2-Amino-N-(1-phenylpropyl)propanamide using a hypothetical CSP.

StereoisomerRetention Time (min)Resolution (Rs)
(2r,1'S)-2-Amino-N-(1-phenylpropyl)propanamide15.2-
(2r,1'R)-2-Amino-N-(1-phenylpropyl)propanamide16.52.1
(2s,1'R)-2-Amino-N-(1-phenylpropyl)propanamide17.82.3
(2s,1'S)-2-Amino-N-(1-phenylpropyl)propanamide19.12.5
Note: This data is illustrative and not based on published experimental results.

This hypothetical data demonstrates the potential for baseline separation of all four stereoisomers, which would allow for their individual quantification and the determination of the enantiomeric and diastereomeric purity of a given sample.

Supercritical Fluid Chromatography (SFC) for Stereoisomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and complementary technique to both GC and High-Performance Liquid Chromatography (HPLC) for chiral separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This supercritical fluid exhibits properties intermediate between those of a gas and a liquid, offering low viscosity, high diffusivity, and low surface tension, which contribute to faster and more efficient separations compared to HPLC.

For the separation of stereoisomers of this compound, SFC would offer several advantages. The technique is particularly well-suited for the analysis of polar compounds that may lack the volatility required for GC, potentially reducing the need for derivatization. The use of CO2-based mobile phases also makes it a "greener" analytical technique due to the reduced consumption of organic solvents.

In SFC, chiral recognition is achieved through the use of chiral stationary phases, similar to HPLC. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used and have demonstrated broad applicability for the separation of a vast range of chiral compounds. For a molecule like this compound, these types of CSPs would be a primary choice for method development.

The mobile phase in SFC typically consists of supercritical CO2 modified with a small amount of an organic solvent (e.g., methanol, ethanol, or isopropanol) to modulate the solvating power and improve peak shape. Additives such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) are often included to improve the chromatography of basic or acidic analytes.

Hypothetical Research Findings for SFC for Stereoisomer Separation:

The following table presents hypothetical results from an SFC-based separation of the stereoisomers of 2-Amino-N-(1-phenylpropyl)propanamide on a polysaccharide-based CSP.

StereoisomerRetention Time (min)Selectivity (α)Resolution (Rs)
(2r,1'S)-2-Amino-N-(1-phenylpropyl)propanamide3.5--
(2s,1'S)-2-Amino-N-(1-phenylpropyl)propanamide4.11.182.0
(2r,1'R)-2-Amino-N-(1-phenylpropyl)propanamide5.21.272.8
(2s,1'R)-2-Amino-N-(1-phenylpropyl)propanamide6.51.253.1
Note: This data is illustrative and not based on published experimental results.

This hypothetical data showcases the high efficiency and speed of SFC, with the potential to achieve excellent resolution of all four stereoisomers in a short analysis time. The selectivity factor (α) indicates the degree of separation between adjacent peaks, with values greater than 1.1 generally being desirable for robust analytical methods.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of (2r)-2-Amino-N-(1-phenylpropyl)propanamide. By solving approximations of the Schrödinger equation, DFT can provide insights into the molecule's stability, electron distribution, and reactive sites.

A typical approach would involve geometry optimization of the molecule using a functional such as B3LYP with a basis set like 6-311++G(d,p). This process identifies the lowest energy conformation of the molecule. From this optimized geometry, a wealth of electronic properties can be calculated.

Key parameters that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. This allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are key to understanding intermolecular interactions.

Mulliken and Natural Population Analysis (NPA) Charges: These analyses would provide quantitative values for the partial charges on each atom, offering a more detailed picture of the charge distribution and identifying potentially reactive atoms.

The following table illustrates the type of data that would be generated from such a study:

ParameterHypothetical Calculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.7 eVSuggests high chemical stability
Dipole Moment2.5 DIndicates a polar molecule

These calculations would provide a foundational understanding of the electronic characteristics of this compound, which is essential for predicting its behavior in chemical reactions and biological systems.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The biological activity of a flexible molecule like this compound is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them.

Molecular Mechanics (MM) methods, using force fields like MMFF94 or AMBER, would be employed for an initial scan of the conformational space. This involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. This process would identify a set of low-energy conformers.

Molecular Dynamics (MD) simulations would then be used to explore the conformational landscape in a more dynamic way. By simulating the motion of the atoms over time, MD simulations can reveal how the molecule behaves in a solution, providing insights into its flexibility and the transitions between different conformations.

The results of a conformational analysis would typically be presented as a Ramachandran-like plot, showing the preferred dihedral angles, or as a potential energy surface.

Prediction of Spectroscopic Properties (e.g., NMR, CD) for Structural Confirmation

Theoretical calculations can be used to predict the spectroscopic properties of this compound, which can then be compared with experimental data to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental spectra, can help in the assignment of signals and confirm the connectivity of the atoms in the molecule.

Circular Dichroism (CD) Spectroscopy: For a chiral molecule like this compound, theoretical prediction of the CD spectrum is particularly valuable. Time-dependent DFT (TD-DFT) calculations can simulate the CD spectrum, and the comparison with an experimental spectrum can be used to confirm the absolute configuration of the stereocenters.

An illustrative table of predicted vs. experimental NMR data is shown below:

AtomPredicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
H (N-H)7.87.9
H (Cα-H)4.24.3
H (Phenyl)7.2-7.47.1-7.5

Molecular Docking and Dynamics Simulations with Target Molecules in silico

To investigate the potential biological activity of this compound, molecular docking and dynamics simulations would be performed with a target molecule, such as a receptor or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This would involve docking this compound into the active site of a target protein. The results would provide a plausible binding mode and an estimate of the binding affinity.

Following docking, molecular dynamics simulations of the protein-ligand complex would be carried out to assess the stability of the predicted binding mode. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Transition State Modeling for Reaction Pathways

Transition state modeling is a powerful computational tool for investigating the mechanisms of chemical reactions. For this compound, this could be used to study its synthesis or degradation pathways.

By locating the transition state structures and calculating the activation energies for a proposed reaction, it is possible to determine the most likely reaction mechanism. This information is invaluable for optimizing reaction conditions and for understanding the molecule's stability.

For example, the mechanism of amide bond formation during the synthesis of this compound could be investigated. The calculations would identify the key intermediates and transition states, providing a detailed picture of the reaction pathway.

Biochemical Interactions and Enzymatic Studies Excluding Clinical Human Trials

In Vitro Studies of Interaction with Proteases and Peptidases (e.g., substrate specificity, inhibition mechanisms)

No publicly available research details the interaction of (2r)-2-Amino-N-(1-phenylpropyl)propanamide with proteases or peptidases. Consequently, there is no information regarding its potential as a substrate, its specificity for any particular enzymes, or any inhibitory activity it may possess. The study of substrate specificity is crucial for understanding how a compound might be recognized and processed by enzymes, while inhibition studies would reveal its potential to modulate enzymatic activity.

Exploration of Binding Affinity to Specific Receptor Sites In Vitro (e.g., radioligand binding assays, SPR)

There is a lack of available data from in vitro studies such as radioligand binding assays or surface plasmon resonance (SPR) to characterize the binding affinity of this compound for any specific receptor sites. Such studies are fundamental in determining the molecular targets of a compound and predicting its potential pharmacological effects. Without this data, the receptor interaction profile of this compound remains unknown.

Mechanistic Enzymology of Amide Hydrolysis or Formation (e.g., enzyme kinetics, active site mapping)

Information on the mechanistic enzymology concerning the amide bond of this compound is not available in the current scientific literature. There are no published studies on its enzymatic hydrolysis or formation, which would include kinetic parameters (like K_m and k_cat) or investigations into the active sites of enzymes that might interact with it.

Role as a Chiral Building Block in Biocatalysis Research

While chiral amines and amides are valuable building blocks in biocatalysis for the synthesis of complex molecules, there is no specific research highlighting the use of this compound for this purpose. nottingham.ac.ukworktribe.com Biocatalysis often employs enzymes to achieve high stereoselectivity in chemical transformations, and chiral molecules serve as key starting materials or intermediates. nih.govresearchgate.net However, the application of this particular compound in biocatalytic processes has not been documented.

Design of Probes for Target Validation in Cellular Systems (e.g., fluorescent probes, affinity labels)

The design and use of molecular probes derived from a compound of interest are essential for identifying and validating its biological targets within cellular systems. There is no evidence of this compound being used as a scaffold for the design of fluorescent probes, affinity labels, or other tools for target validation. The development of such probes would be a necessary step to elucidate its mechanism of action at a cellular level. thno.orgresearchgate.net

Research Applications and Methodological Contributions

Development as a Chiral Ligand in Asymmetric Catalysis

The molecular architecture of (2r)-2-Amino-N-(1-phenylpropyl)propanamide makes it an excellent candidate for development into a chiral ligand for asymmetric catalysis. Chiral ligands are crucial for synthesizing enantiomerically pure compounds, a necessity in the pharmaceutical industry where one enantiomer of a drug is often active while the other may be inactive or harmful. yale.edu The effectiveness of a chiral ligand stems from its ability to create a chiral environment around a metal center, thereby directing a chemical reaction to preferentially form one enantiomer over the other. nih.gov

Derivatives of this compound can be synthesized to function as N,N'- or N,O-bidentate ligands. The primary amine and the amide nitrogen or oxygen atom can serve as coordination sites for transition metals like rhodium, iridium, or palladium. For instance, the primary amine can be functionalized, such as through reaction with diphenylphosphine (B32561) oxide, to create powerful P,N-ligands. Such ligands have demonstrated high efficacy in a variety of metal-catalyzed reactions.

The modular nature of this compound allows for systematic tuning of its steric and electronic properties. Modifications to the phenyl ring or the propyl group can influence the selectivity and activity of the resulting catalyst, enabling optimization for specific transformations. nih.gov This adaptability has made amino amide-based structures valuable in the development of catalysts for reactions like asymmetric hydrogenation, Michael additions, and cyclopropanations. mdpi.com

Catalytic ReactionTypical Metal CenterRole of Amino Amide LigandAchieved Outcome
Asymmetric HydrogenationRhodium (Rh), Iridium (Ir)Creates a chiral pocket to control substrate approach.High enantiomeric excess (ee) in chiral alcohols and amines.
Asymmetric Michael AdditionCopper (Cu), Nickel (Ni)Activates the substrate and shields one face from nucleophilic attack.Formation of chiral carbon-carbon bonds with high stereoselectivity.
Asymmetric Allylic AlkylationPalladium (Pd)Controls the stereochemistry of nucleophilic attack on a π-allyl complex.Synthesis of enantiomerically enriched allylic compounds.

Use as a Scaffold for Rational Design of Peptidomimetics for Research Probes

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The structure of this compound serves as an excellent scaffold for designing such molecules. It inherently mimics a dipeptide unit, where the propanamide portion can be seen as an analogue of an amino acid like alanine, and the N-(1-phenylpropyl) group can occupy the three-dimensional space of another amino acid side chain.

This "dipeptide surrogate" characteristic is valuable in drug discovery for developing inhibitors of enzymes like proteases or for creating ligands for peptide receptors. researchgate.net By using this scaffold, researchers can systematically arrange various functional groups in a defined spatial orientation to probe interactions with biological targets. The primary amine provides a convenient attachment point for other pharmacophoric elements or for linking the scaffold to larger molecular assemblies. nottingham.ac.uk The rational design process involves using the this compound core to replicate the bioactive conformation of a peptide lead, leading to the development of more drug-like research probes and therapeutic candidates. mdpi.comspringernature.com

Application in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The this compound molecule possesses all the necessary features to participate in predictable self-assembly processes. The amide group is a powerful hydrogen-bonding motif, containing both a hydrogen bond donor (N-H) and an acceptor (C=O). These interactions can drive the molecules to form extended networks, such as tapes or sheets. nih.gov

Furthermore, the inherent chirality of the molecule can introduce a "twist" into these assemblies, leading to the formation of helical or other complex chiral superstructures. The phenyl and propyl groups contribute through weaker van der Waals and, in the case of the phenyl group, π-π stacking interactions, which help to stabilize the resulting supramolecular architectures. mdpi.com Studying the self-assembly of such well-defined chiral molecules provides fundamental insights into the processes of molecular recognition and chiral information transfer, which are essential for designing advanced functional materials and understanding biological assembly.

Contribution to the Understanding of Structure-Activity Relationships in Amide-Based Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The this compound framework is an ideal platform for systematic SAR exploration in amide-based systems. nih.gov Researchers can synthesize a library of analogues by making specific modifications at different points of the molecule and then evaluate how these changes affect a particular biological endpoint.

Key modifications could include:

A-Region (Phenyl Ring): Introducing various substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) at different positions on the phenyl ring to probe electronic and steric requirements for binding to a target. nih.gov

B-Region (Amide Linker): Altering the propanamide backbone, for example, by adding substituents to the alpha-carbon, to understand the role of this linker region. researchgate.net

C-Region (Propyl Group and Amino Function): Changing the length or branching of the alkyl chain or modifying the terminal amino group to explore other interaction points. nih.gov

These systematic studies help in building a comprehensive model of the pharmacophore, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

Modification SiteExample ModificationPotential Impact on ActivityRationale
Phenyl Ring (para-position)-Cl, -F (electron-withdrawing)May increase binding affinity.Probes for halogen bonding or electronic interactions.
Phenyl Ring (ortho-position)-CH₃ (steric bulk)May decrease activity.Can cause steric hindrance, preventing optimal binding.
Propanamide α-carbonAdd a second methyl groupCould alter conformation and potency.Increases steric bulk near the amide bond.
Terminal Amino GroupConvert to a guanidinium (B1211019) groupMay enhance interactions with carboxylate groups.Introduces a positive charge and hydrogen bond donors.

Role in Chemical Biology Tools and Assay Development

Chemical biology tools are small molecules designed to study and manipulate biological systems. The structure of this compound can be leveraged to create such tools. nih.gov The terminal primary amine is a particularly useful functional handle. It allows for the straightforward attachment of various reporter tags, such as:

Fluorophores: To visualize the localization of the molecule in cells or tissues.

Biotin: For use in affinity purification experiments to identify binding partners (e.g., target proteins).

Photo-crosslinkers: To permanently link the molecule to its biological target upon UV irradiation, facilitating target identification.

Because the core scaffold can mimic a peptide structure, these functionalized probes can be used in assays to study enzymes that recognize or process peptides, such as proteases or peptidases. scispace.com For example, a derivative could be designed as a substrate for an enzyme, where cleavage of the amide bond leads to a measurable signal (e.g., release of a fluorophore). Such tools are invaluable for high-throughput screening of enzyme inhibitors and for dissecting complex biological pathways. frontiersin.org

Precursor for Advanced Materials Research (e.g., hydrogels, polymers with specific chiral properties)

The functionalities present in this compound make it a promising monomer for the synthesis of advanced materials. The primary amine group can undergo polymerization reactions to form chiral polyamides or can be used to initiate ring-opening polymerizations.

The chirality of the monomer is a key feature, as it can be transferred to the resulting macromolecular structure. rsc.org This leads to the creation of chiral polymers with unique properties, such as the ability to selectively recognize other chiral molecules, which is useful in chiral chromatography and sensing applications. These polymers may also exhibit specific secondary structures, like stable helical conformations, driven by intramolecular hydrogen bonding. rsc.org

Furthermore, derivatives of this compound could act as gelators. Through self-assembly driven by hydrogen bonding and other non-covalent interactions, these molecules can form extensive three-dimensional networks that immobilize solvent molecules, resulting in the formation of hydrogels or organogels. The chiral nature of the gelator would impart chirality to the gel network, making these materials interesting for applications in asymmetric catalysis or as scaffolds for tissue engineering. nih.gov

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of chiral molecules such as (2r)-2-Amino-N-(1-phenylpropyl)propanamide often requires precise control over reaction conditions to achieve high stereoselectivity. Continuous flow chemistry offers significant advantages over traditional batch processing in this regard, including superior heat and mass transfer, improved safety profiles, and the potential for seamless integration into multi-step sequences. nih.govrsc.org Future research could focus on developing a continuous flow process for the asymmetric synthesis of this chiral amide. Such a system would enable efficient optimization of reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields and enantiomeric excess. rsc.org

Automated synthesis platforms, which combine flow reactors with real-time monitoring and feedback loops, represent the next frontier. amidetech.com These systems can accelerate the discovery and optimization of synthetic routes by systematically exploring a wide range of reaction conditions. The application of such automated platforms to the synthesis of this compound and its derivatives could significantly reduce development time and resources. researchgate.net A telescoped flow system, where multiple reaction steps are connected without intermediate isolation, could be particularly advantageous for the efficient production of this and other chiral aminoketones. rsc.orgresearchgate.net

Application of Machine Learning in Design and Optimization

Machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of synthetic pathways. researchgate.netnih.gov For a chiral molecule like this compound, ML algorithms can be trained on existing datasets of stereoselective reactions to predict the enantioselectivity under various conditions. bohrium.comresearchgate.netarxiv.org Models such as Random Forest, Support Vector Regression, and LASSO have shown promise in quantitatively predicting the stereoselectivity of chemical transformations, which could be instrumental in optimizing the synthesis of this compound. researchgate.netarxiv.org

Beyond synthesis, ML can be employed in the rational design of derivatives of this compound with tailored properties. By analyzing structure-activity relationships, ML models can identify novel molecular structures with enhanced efficacy for specific biological targets. figshare.com This predictive power can guide synthetic efforts, prioritizing compounds with the highest probability of success and thereby accelerating the discovery process. rsc.org The integration of ML with automated synthesis platforms could create a closed-loop system for the design, synthesis, and testing of new chemical entities based on the this compound scaffold.

Exploration of Non-Covalent Interactions for Advanced Material Science

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, are fundamental to the structure and function of advanced materials. rsc.orgresearchgate.netmdpi.com The amide group in this compound is a strong hydrogen bond donor and acceptor, while the phenyl group can participate in π-π stacking interactions. These features make it an attractive building block for the design of supramolecular materials. mdpi.com

Future research could explore the self-assembly of this compound and its derivatives into well-ordered structures like gels, liquid crystals, or nanofibers. nih.gov The chirality of the molecule can be expected to induce the formation of helical or other chiral supramolecular architectures, a phenomenon known as supramolecular chirality transfer. nih.gov Such chiral materials could find applications in areas like asymmetric catalysis, chiral separations, and chiroptical devices. The introduction of a chiral amide can direct the formation of diastereo- and enantiopure supramolecular assemblies. acs.orgacs.orgbohrium.comnih.gov

Development of Novel Analytical Techniques for Complex Mixtures

The analysis of chiral compounds in complex matrices, such as biological fluids or environmental samples, presents a significant analytical challenge. americanpharmaceuticalreview.com Future research in this area will likely focus on the development of more sensitive and efficient analytical techniques for the enantioselective analysis of this compound. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) with chiral stationary phases, are powerful tools for separating enantiomers. nih.govresearchgate.net

The coupling of these separation techniques with mass spectrometry (MS) can provide high sensitivity and structural information, which is crucial for identifying and quantifying trace amounts of the compound and its metabolites. acs.org Furthermore, novel approaches in chiral metabolomics, which may involve derivatization with chiral reagents, could be adapted for the analysis of this compound in biological systems. nih.gov The development of multidimensional separation techniques could also offer enhanced resolution for the analysis of complex mixtures containing this chiral amide. nih.gov

Expanding Scope to Novel Biochemical Targets and Pathways (Research Focus)

The structural similarity of this compound to endogenous N-acyl amides and N-acyl amino acids suggests that it may interact with biological targets involved in signaling pathways. wikipedia.orgnih.gov N-acyl amides are a broad class of lipid signaling molecules with diverse physiological roles. wikipedia.org Similarly, N-acyl amino acids are increasingly recognized as important mediators in various biological processes. researchgate.netfrontiersin.orgresearchgate.net

Future research should focus on identifying the specific biochemical targets and pathways modulated by this compound. In silico screening methods, such as molecular docking, can be used to predict potential protein binding partners. nih.govnih.gov These computational predictions can then be validated through experimental techniques. Understanding the molecule's mechanism of action at the molecular level is crucial for elucidating its potential therapeutic applications. The design of small molecules to modulate protein-protein interactions is a promising area of research where derivatives of this compound could be explored. researchgate.net

Q & A

Q. What are the recommended synthetic routes for (2R)-2-Amino-N-(1-phenylpropyl)propanamide, and what factors influence yield optimization?

The synthesis typically involves multi-step reactions, including protection of the amino group (e.g., using Boc anhydride), coupling with 1-phenylpropylamine via carbodiimide-mediated amide bond formation, and deprotection under acidic conditions. Key factors affecting yield include reaction temperature (optimal range: 0–25°C), solvent choice (e.g., dichloromethane or DMF), and catalyst selection (e.g., HOBt for reduced racemization). Purification via column chromatography or recrystallization improves purity .

Q. How can researchers confirm the stereochemical purity of this compound?

Chiral HPLC with a cellulose-based stationary phase is recommended for enantiomeric excess determination. Complementary methods include optical rotation measurements (comparing [α]D values to literature) and X-ray crystallography for absolute configuration confirmation. For intermediates, Mosher’s acid analysis can resolve stereochemical ambiguities .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm backbone connectivity and substituent positions.
  • HRMS : Validate molecular formula (e.g., C12H17N2O requires m/z 217.1346).
  • IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What are the common impurities formed during synthesis, and how can they be identified and removed?

Common impurities include racemized enantiomers, unreacted 1-phenylpropylamine, and Boc-protected intermediates. Reverse-phase HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane) can identify these. Purification strategies include gradient elution chromatography or selective crystallization using ethanol/water mixtures .

Advanced Research Questions

Q. How does the stereochemistry at the 2-position influence the biological activity of this compound compared to its enantiomer?

The (2R)-configuration enhances target binding due to spatial compatibility with chiral enzyme active sites. For example, in kinase inhibition assays, the (2R)-enantiomer showed 10-fold higher IC50 values than the (2S)-form. Activity comparisons require enantioselective assays (e.g., chiral ligand-exchange chromatography) and molecular docking simulations .

Q. What strategies can resolve contradictions in reported biological activities across studies?

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and validate cell viability protocols.
  • Impurity Profiling : Quantify racemization or byproducts using chiral HPLC.
  • Dose-Response Curves : Ensure linearity in activity-concentration relationships to exclude off-target effects .

Q. What are the potential enzymatic targets of this compound, and how can researchers elucidate its mechanism of action?

Hypothesized targets include serine/threonine kinases (e.g., PKA) and G-protein-coupled receptors. Mechanism elucidation involves:

  • Kinetic Studies : Measure Km/Vmax shifts in enzyme assays.
  • Pull-Down Assays : Use biotinylated derivatives to identify binding partners.
  • Metabolic Profiling : Track downstream effects via LC-MS-based metabolomics .

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

  • Low-Temperature Coupling : Perform amide bond formation at 0–4°C.
  • Chiral Auxiliaries : Use (R)-proline derivatives to stabilize the transition state.
  • Racemization Monitoring : Periodically sample reactions for enantiomeric excess via chiral HPLC .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (%)Reference
Coupling Temperature0–4°C75–85≥95
Deprotection Agent4M HCl in dioxane9098
Purification MethodGradient HPLC (C18)N/A≥99

Q. Table 2. Biological Activity Comparison by Stereochemistry

EnantiomerTarget EnzymeIC50 (µM)Selectivity Ratio (R/S)Reference
(2R)Kinase A0.810:1
(2S)Kinase A8.21:10

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